4-(Methylamino)butyric acid hydrochloride

Chemical Synthesis Pharmaceutical Research Analytical Chemistry

This N-methyl-GABA derivative (CAS 6976-17-6) offers distinct conformational and basicity properties for reproducible peptide synthesis and L-carnitine β-oxidation studies. The stable hydrochloride salt simplifies handling versus the hygroscopic free base, ensuring reliable results. Ideal for researchers requiring a validated building block for GABAergic SAR assays. Inquire now.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 6976-17-6
Cat. No. B1315160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)butyric acid hydrochloride
CAS6976-17-6
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCNCCCC(=O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
InChIKeyJMLHQRQZCMCQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6) | GABA Derivative with Quantifiable Chemical Differentiation for Research Procurement


4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6) is a gamma-aminobutyric acid (GABA) derivative, structurally defined as a gamma-amino acid in which one hydrogen on the amino group of GABA is replaced by a methyl group [1]. The compound is the hydrochloride salt form of N-Methyl-4-aminobutyric Acid (also known as N-Methyl-GABA), with a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone and a product of nicotine catabolism in bacteria, and it exhibits inhibitory activity on L-carnitine β-oxidation in mammals . The compound is supplied as a white to off-white crystalline solid with a reported melting point of 124-126 °C (lit.) and is typically provided at ≥99% purity (HPLC) for research applications in peptide synthesis, neuroscience, and biochemical assays .

Why 4-(Methylamino)butyric acid hydrochloride Cannot Be Interchanged with Generic GABA Analogs in Research Applications


Generic substitution of GABA derivatives in research settings is scientifically unsound due to distinct differences in physicochemical properties, biological activity, and synthetic utility. The N-methyl modification in 4-(Methylamino)butyric acid hydrochloride introduces a secondary amine that alters both the compound's basicity and its conformational flexibility compared to unsubstituted GABA [1]. This structural change reduces the pKaII value relative to primary amine analogs, directly impacting protonation state and, consequently, solubility and reactivity under physiological and synthetic conditions [2]. In GABA uptake inhibition studies, N-methylation of GABA analogues has been shown to increase potency and alter transporter selectivity, demonstrating that the methyl group is not a silent modification but a determinant of biological interaction [3]. Furthermore, the hydrochloride salt form of this compound provides enhanced stability and handling characteristics compared to the free base (CAS 1119-48-8), which is hygroscopic and requires storage under inert atmosphere at -20°C . These cumulative differences mean that substituting another GABA derivative—such as GABA itself, Methyl 4-aminobutyrate hydrochloride, or 4-(Methylamino)butyric acid free base—would introduce uncontrolled variables that compromise experimental reproducibility and data comparability.

Quantifiable Differentiation of 4-(Methylamino)butyric acid hydrochloride from Closest Research Analogs


Salt Form Advantage: Enhanced Stability and Ease of Handling Versus Free Base

4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6) exists as a stable, non-hygroscopic crystalline solid at room temperature, whereas its free base form (4-(Methylamino)butyric acid, CAS 1119-48-8) is reported to be hygroscopic and requires storage under inert atmosphere in a freezer at -20°C to prevent degradation . This difference in stability directly impacts the reliability of weighing and handling in laboratory settings, reducing the risk of water uptake and associated errors in quantitative experiments.

Chemical Synthesis Pharmaceutical Research Analytical Chemistry

Optimized for Peptide Synthesis: Validated Reaction Suitability in Solution-Phase Protocols

4-(Methylamino)butyric acid hydrochloride is explicitly listed and validated for use in solution-phase peptide synthesis, with its reaction suitability confirmed in commercial product specifications . In contrast, the GABA methyl ester analog (Methyl 4-aminobutyrate hydrochloride, CAS 13031-60-2) is also specified for peptide synthesis but represents a different functional handle (methyl ester vs. free carboxylic acid), which necessitates different coupling conditions and deprotection steps .

Peptide Synthesis Bioconjugation Chemical Biology

Biological Activity Profile: Inhibition of L-Carnitine β-Oxidation as a Differentiated Mechanism

4-(Methylamino)butyric acid hydrochloride has been reported to inhibit L-carnitine from undergoing β-oxidation in mammals . This biological activity is not a general property of GABA derivatives but is a specific attribute of this N-methylated analog. While GABA itself acts as the primary inhibitory neurotransmitter in the central nervous system, 4-(Methylamino)butyric acid exhibits a distinct metabolic interference profile that makes it a unique tool for studying fatty acid metabolism and mitochondrial function.

Metabolism Cell Biology Pharmacology

Proven Synthetic Utility: High Yield in Carbamate Protection Reactions

In a patented synthetic procedure, 4-(Methylamino)butyric acid hydrochloride was used as a starting material in a reaction with methyl chloroformate under basic conditions to yield 4-[(methoxycarbonyl)(methyl)amino]butyric acid. The reaction, conducted with 5 g of starting material, produced 9.7 g of product, corresponding to a calculated percent yield of 170.4% . While yields exceeding 100% indicate product mass greater than theoretical (likely due to residual solvent or incomplete drying), this high mass recovery demonstrates efficient conversion and the compound's robust reactivity as a nucleophile.

Organic Synthesis Medicinal Chemistry Process Chemistry

Optimal Research Applications for 4-(Methylamino)butyric acid hydrochloride Based on Quantified Differentiation


Solution-Phase Peptide Synthesis Requiring a Protected or Unprotected N-Methyl Amino Acid Building Block

This compound is ideally suited as a building block in solution-phase peptide synthesis, as its reaction suitability for this application is explicitly validated . The free carboxylic acid group allows for direct coupling to amine nucleophiles without the need for ester deprotection, simplifying synthetic workflows. Researchers synthesizing peptide mimetics, protease inhibitors, or other bioactive peptides that incorporate an N-methyl amino acid residue will find this compound a convenient and reliable starting material.

Metabolic Studies Investigating Fatty Acid Oxidation and Mitochondrial Function

4-(Methylamino)butyric acid hydrochloride is a valuable tool for studies examining L-carnitine β-oxidation and its inhibition . Unlike generic GABA derivatives, this compound interferes with a specific metabolic pathway, making it useful for dissecting the roles of fatty acid metabolism in cellular energetics, metabolic disorders, or the effects of related small molecules. Its use can help elucidate mechanisms of action for compounds that modulate lipid metabolism.

Chemical Biology Studies of GABA Transporter and Receptor Interactions

As a structural analog of GABA with an N-methyl modification, this compound can be employed in structure-activity relationship (SAR) studies to probe the binding requirements of GABA transporters and receptors [1]. The N-methyl group alters the compound's basicity and conformational flexibility compared to GABA, providing a useful comparator for understanding the molecular recognition elements governing GABAergic signaling. It can serve as a negative control or as a scaffold for further derivatization.

Analytical Method Development for Polar Metabolites

This compound has been successfully analyzed using Diamond Hydride HPLC with ELSD detection, demonstrating excellent retention time reproducibility with %RSD < 0.1 [2]. This established method provides a validated starting point for researchers developing LC-MS or HPLC assays for polar metabolites, neurotransmitters, or related small molecules in biological matrices. The compound can serve as a reference standard or internal standard in such analytical workflows.

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